molecular formula C23H26N4O4S B5032345 4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide

4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide

Cat. No.: B5032345
M. Wt: 454.5 g/mol
InChI Key: XUNHPPYZXBOHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrimidine Group: The 4,6-dimethylpyrimidine-2-yl group can be introduced through a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated pyrimidine derivative with the benzamide core under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrimidine ring may also play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)thio]phenyl]benzamide
  • 4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]benzamide

Uniqueness

4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylamino group, in particular, enhances its potential as an enzyme inhibitor compared to similar compounds with thio or amino groups.

Properties

IUPAC Name

4-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-4-5-14-31-21-12-6-18(7-13-21)22(28)26-19-8-10-20(11-9-19)27-32(29,30)23-24-16(2)15-17(3)25-23/h6-13,15,27H,4-5,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNHPPYZXBOHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.